Cas no 23599-46-4 (Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-)
23599-46-4 structure
Product Name:Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
Numero CAS:23599-46-4
MF:C17H24O5
MW:308.369465827942
CID:287667
PubChem ID:12303262
Update Time:2025-04-19
Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
- (-)-cinnamosmolide
- [5R,(-)]-5-Acetoxy-5,5aα,6,7,8,9,9a,9b-octahydro-9bα-hydroxy-6,6,9aβ-trimethylnaphtho[1,2-c]furan-3(1H)-one
- 23599-46-4
- cinnamosmolide
- Naphtho(1,2-c)furan-3(1H)-one, 5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-, (5R-(5alpha,5abeta,9aalpha,9bbeta))-
- DTXSID00946419
- [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] acetate
- CHEMBL402739
- NSC-277292
- NSC 277292
- SCHEMBL21025897
- SCHEMBL15557098
- CINNAMOSMOLIDE B812927K029
- NSC277292
- Naphtho[1,2-c]furan-3(1H)-one, 5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-, (5R,5aS,9aS,9bS)-
-
- Inchi: 1S/C17H24O5/c1-10(18)22-12-8-11-14(19)21-9-17(11,20)16(4)7-5-6-15(2,3)13(12)16/h8,12-13,20H,5-7,9H2,1-4H3
- Chiave InChI: PSJFPRLDKNCZGQ-UHFFFAOYSA-N
- Sorrisi: CC(OC1C2C(CCCC2(C)C)(C)C2(C(C(OC2)=O)=C1)O)=O
Proprietà calcolate
- Massa esatta: 308.162
- Massa monoisotopica: 308.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 563
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.8A^2
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 458.4°Cat760mmHg
- Punto di infiammabilità: 164.1°C
- Indice di rifrazione: 1.544
- PSA: 72.83000
- LogP: 1.97860
Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
23599-46-4 (Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-) Prodotti correlati
- 38647-10-8(Tripdiolide)
- 38748-32-2(Triptolide)
- 139713-80-7(16-Hydroxytriptolide)
- 195883-06-8(Omtriptolide)
- 5508-58-7(Andrographolide)
- 138965-88-5(Isocoronarin D)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso